molecular formula C10H10N2O B189725 1,3-dimethylquinoxalin-2(1H)-one CAS No. 3149-25-5

1,3-dimethylquinoxalin-2(1H)-one

Cat. No. B189725
CAS RN: 3149-25-5
M. Wt: 174.2 g/mol
InChI Key: GRGDSEWMSMJHMU-UHFFFAOYSA-N
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Patent
US06537993B2

Procedure details

A particularly preferred embodiment of the phenoxymethylquinoxalinone compounds of the present invention, 2-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl-methoxy)-N-phenylbenzamide, was synthesized as follows. The compound 1,3-Dimethyl-1H-quinoxalin-2-one (Compound A) was prepared by dissolving N-methyl-1,2-phenylenediamine (6.68 g, 54.7 mmol) and pyruvic acid (3.8 mL, 54.7 mmol) in ethanol (230 mL) and warming the mixture to 50° C. The color changed dramatically from a dark, cloudy brown to clear orange. Ethanol was evaporated and the crude product was filtered through a silica bed with CH2Cl2/EtOAc (1:1) to give 7.36 g of product as a yellow solid (mp. 75-77° C., 42.3 mmol, 77.2%). FT-IR (KBr): 3075-2975 cm (aromatic CR), 2950-2850 (aliphatic CR), 1650 (C═O), 1600 (C═N). 1H-NMR (CDCl3): δ 7.80 (d, 1H, J=7.9 Hz), 7.52 (t, 1H, J=7.8 Hz), 7.33 (m, 2H), 3.70 (s, 3H), 2.59 (s, 3H).
Name
phenoxymethylquinoxalinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl-methoxy)-N-phenylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Two
Yield
77.2%

Identifiers

REACTION_CXSMILES
O(CC1C(=O)NC2C(N=1)=CC=CC=2)C1C=CC=CC=1.[CH3:20][N:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[N:24]=[C:23]([CH2:31]OC2C=CC=CC=2C(NC2C=CC=CC=2)=O)[C:22]1=[O:48].CNC1C=CC=CC=1N.C(O)(=O)C(C)=O>C(O)C>[CH3:20][N:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[N:24]=[C:23]([CH3:31])[C:22]1=[O:48]

Inputs

Step One
Name
phenoxymethylquinoxalinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CC=1C(NC2=CC=CC=C2N1)=O
Name
2-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl-methoxy)-N-phenylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(=NC2=CC=CC=C12)COC1=C(C(=O)NC2=CC=CC=C2)C=CC=C1)=O
Step Two
Name
Quantity
6.68 g
Type
reactant
Smiles
CNC1=C(C=CC=C1)N
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C(=O)C)(=O)O
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
FILTRATION
Type
FILTRATION
Details
the crude product was filtered through a silica bed with CH2Cl2/EtOAc (1:1)

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(=NC2=CC=CC=C12)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 42.3 mmol
AMOUNT: MASS 7.36 g
YIELD: PERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.